Hydrogen-Bond Donor Elimination: N,N-Dimethylamide vs. N-Ethyl Secondary Amide Analog
The N,N-dimethyl substitution on the acetamide group eliminates all hydrogen-bond donor (HBD) capacity (HBD = 0) in the target compound, whereas the closest secondary-amide analog, N-ethyl-2-(1H-pyrazol-4-yloxy)-acetamide, retains one H-bond donor from the -NH- group . This difference is predicted to reduce polar surface area (PSA = 29.96 Ų for the target) and increase passive membrane permeability compared to the ethyl analog . In drug discovery, reducing HBD count from 1 to 0 has been correlated with improved oral absorption and blood-brain barrier penetration across multiple chemotypes [1].
| Evidence Dimension | Hydrogen-bond donor count and predicted polarity |
|---|---|
| Target Compound Data | HBD = 0; PSA = 29.96 Ų; logP = 2.33 |
| Comparator Or Baseline | N-Ethyl-2-(1H-pyrazol-4-yloxy)-acetamide: HBD = 1 (secondary amide -NH-); PSA and logP not available in public domain for direct comparison |
| Quantified Difference | ΔHBD = 1 (elimination of -NH- donor); PSA reduction estimated based on fragment contribution (~20 Ų per H-bond donor removal) |
| Conditions | Predicted/calculated properties using mcule.com property calculator; physiological pH 7.4 context for permeability implications |
Why This Matters
For procurement in CNS or oral drug discovery programs, the zero-HBD profile of the dimethylamide predicts superior passive permeability and potentially better oral bioavailability compared to secondary amide analogs—a critical differentiator when selecting building blocks for lead optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
